molecular formula C12H15FN2O B6629528 4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one

4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one

Cat. No.: B6629528
M. Wt: 222.26 g/mol
InChI Key: INMKPGHSGGARTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one, commonly known as 4-FIBF, is a research chemical that belongs to the class of indole-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, particularly CB1 and CB2, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-FIBF involves the activation of the CB1 and CB2 receptors, which are located in various parts of the body, including the brain, immune system, and gastrointestinal tract. The activation of these receptors leads to the modulation of various signaling pathways, resulting in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
4-FIBF has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to affect the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-FIBF in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise and targeted studies of the endocannabinoid system. However, one of the limitations of using 4-FIBF is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 4-FIBF and other synthetic cannabinoids. One area of interest is the development of novel compounds with improved pharmacokinetic properties and reduced side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications in various diseases and conditions. Additionally, the use of 4-FIBF in combination with other compounds may lead to the discovery of new drug targets and treatment options.

Synthesis Methods

The synthesis of 4-FIBF involves the reaction of 6-fluoroindole with 4-aminobutanone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-FIBF has been widely used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the endocannabinoid system. It has been found to exhibit high affinity and selectivity for the CB1 and CB2 receptors, which are known to play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation.

Properties

IUPAC Name

4-amino-1-(6-fluoro-2,3-dihydroindol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-4-3-9-5-7-15(11(9)8-10)12(16)2-1-6-14/h3-4,8H,1-2,5-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMKPGHSGGARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)F)C(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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